1-tert-butyl-1H-imidazole-5-carbaldehyde
Description
General Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
Imidazole is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. sigmaaldrich.combiosynth.com This structural motif is a cornerstone in medicinal chemistry and materials science. biosynth.comacrospharmatech.com Imidazole-based compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. acrospharmatech.comtcichemicals.com The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature (acting as a weak acid or a weak base), and its capacity to coordinate with metal ions are key to its biological functions, such as its role in enzymatic catalysis. tcichemicals.comnih.gov Its unique electronic and structural features make it a "privileged scaffold," meaning it is a recurring structural framework in a multitude of clinically used drugs and biologically active molecules. sigmaaldrich.comnih.govuni.lu
Significance of the Carbaldehyde Functionality within Heterocyclic Scaffolds
The carbaldehyde group, also known as a formyl group (-CHO), is a highly versatile functional group in organic synthesis. When attached to a heterocyclic scaffold like imidazole, it serves as a crucial synthetic handle. bldpharm.com It allows for the construction of more complex molecular architectures through a variety of chemical transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction. chemicalbook.com The reactivity of the carbaldehyde group makes imidazole carbaldehydes valuable intermediates in the synthesis of diverse heterocyclic compounds, pharmaceutical agents, and functional materials. chemicalbook.comnih.gov For instance, they are precursors for creating Schiff bases, stilbenes via the Wittig reaction, and other fused heterocyclic systems, enabling extensive structural diversification for drug discovery and material science applications. bldpharm.com
Historical Development of Imidazole Synthesis and Functionalization
The history of imidazole chemistry dates back to 1858, when German chemist Heinrich Debus first synthesized the parent imidazole ring. His method involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a reaction now known as the Debus synthesis. While this method is still in use, particularly for C-substituted imidazoles, numerous other synthetic routes have since been developed, such as the Van Leusen imidazole synthesis, which offers greater versatility. biosynth.com The functionalization of the pre-formed imidazole ring is a major area of research, allowing chemists to precisely tune the steric and electronic properties of the molecule. Introducing substituents at various positions on the ring is critical for modulating the biological activity and physical properties of the resulting derivatives. tcichemicals.com
Rationale for Dedicated Academic Research on 1-tert-butyl-1H-imidazole-5-carbaldehyde
The specific compound, this compound, presents a unique combination of structural features that justifies dedicated academic investigation. The rationale for its study is built upon the following points:
Steric Influence of the tert-Butyl Group: The N-1 position is substituted with a tert-butyl group, a bulky, sterically demanding alkyl substituent. This group can significantly influence the compound's properties. It can provide steric shielding to one side of the imidazole ring, potentially directing the approach of reagents in subsequent reactions. Furthermore, the tert-butyl group increases the lipophilicity of the molecule, which can affect its solubility and its ability to interact with biological targets.
Reactive Handle at C-5: The carbaldehyde group at the C-5 position provides a reactive site for a wide range of chemical modifications, as detailed in section 1.2. Its position is electronically distinct from other positions on the ring, influencing its reactivity.
Defined Regiochemistry: The synthesis of this specific isomer, with substituents at the 1- and 5-positions, allows for the exploration of structure-activity relationships where precise positioning is key. The lack of a substituent at the C-2 position, for example, leaves it open for other potential modifications.
Building Block Potential: As a functionalized heterocycle, this compound is a valuable building block. Researchers can use it to synthesize a library of more complex molecules with potential applications in medicinal chemistry, catalysis, or materials science. The combination of the stable, sterically influenced imidazole core and the reactive aldehyde "hook" makes it an attractive starting material for creating novel chemical entities.
Physicochemical and Synthetic Data
Table 1: Physicochemical Properties of 1-tert-butyl-1H-imidazole and Related Compounds
Note: Experimental data for this compound is limited in publicly available literature. Data for the parent compound and an isomer are provided for context. Properties for 1-tert-butyl-1H-imidazole are computed unless otherwise noted.
| Property | 1-tert-butyl-1H-imidazole | 2-Butyl-1H-imidazole-5-carboxaldehyde |
| CAS Number | 45676-04-8 nih.gov | 68282-49-5 nih.gov |
| Molecular Formula | C₇H₁₂N₂ nih.gov | C₈H₁₂N₂O nih.gov |
| Molecular Weight | 124.18 g/mol nih.gov | 152.20 g/mol nih.gov |
| Appearance | - | White to light yellow powder/crystal nih.gov |
| Melting Point | - | 116.0 to 120.0 °C nih.gov |
| XLogP3 | 0.8 nih.gov | - |
Table 2: Proposed Synthesis of this compound
A common method for introducing a formyl group onto an electron-rich heterocycle is the Vilsmeier-Haack reaction. A plausible synthetic route is outlined below.
| Step | Description | Reactants | Reagents | Product |
| 1 | N-Alkylation | Imidazole | tert-Butyl bromide (or isobutylene (B52900) with acid catalyst) | 1-tert-butyl-1H-imidazole |
| 2 | Formylation | 1-tert-butyl-1H-imidazole | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | This compound |
Properties
CAS No. |
1314981-20-8 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry and Functional Group Transformations of 1 Tert Butyl 1h Imidazole 5 Carbaldehyde
Reactions Involving the Carbaldehyde Group
The aldehyde functionality is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbaldehyde group in 1-tert-butyl-1H-imidazole-5-carbaldehyde is susceptible to attack by various nucleophiles. While specific studies on this particular molecule are limited, the general reactivity of imidazole (B134444) aldehydes suggests it readily undergoes such reactions. For instance, the addition of organometallic reagents like Grignard or organolithium compounds would be expected to yield the corresponding secondary alcohols. This transformation is a fundamental method for carbon-carbon bond formation.
The imidazole ring itself can influence the reactivity of the aldehyde. The nitrogen atoms can form hydrogen bonds or coordinate with metal ions, potentially modulating the electrophilicity of the carbaldehyde.
Condensation Reactions for Imine and Related Derivative Formation
The carbaldehyde group is a prime site for condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. These reactions are crucial for the synthesis of more complex heterocyclic systems. For example, studies on related imidazole carbaldehydes have shown their conversion into benzoxazoles, benzothiazoles, and benzimidazoles through multi-step reactions initiated by condensation. dergipark.org.tr
A general representation of this reactivity involves the reaction of the aldehyde with a primary amine, typically under conditions that facilitate the removal of water, to form the C=N double bond of the imine. This imine can then undergo further intramolecular reactions if the amine substrate contains other nucleophilic groups, leading to the formation of fused heterocyclic rings.
| Reactant | Product Type | Reference |
| Primary Amine | Imine (Schiff Base) | dergipark.org.tr |
| o-Aminophenol | Benzoxazole derivative | dergipark.org.tr |
| o-Aminothiophenol | Benzothiazole derivative | dergipark.org.tr |
| o-Phenylenediamine | Benzimidazole derivative | dergipark.org.trnih.gov |
Controlled Oxidation and Reduction Pathways
The aldehyde group of this compound can be selectively oxidized or reduced to yield other important functional groups.
Reduction: The reduction of the carbaldehyde to a primary alcohol is a common transformation. For related 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes, this has been successfully achieved using sodium borohydride (B1222165) (NaBH₄), which converts the aldehyde into a (1-aryl-4-chloro-1H-imidazol-5-yl)methanol. researchgate.net It is anticipated that this compound would undergo a similar reduction to form (1-tert-butyl-1H-imidazol-5-yl)methanol.
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid. While specific oxidizing agents for this transformation on this compound are not detailed in the available literature, standard reagents for aldehyde oxidation, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), could potentially be employed. The resulting 1-tert-butyl-1H-imidazole-5-carboxylic acid would be a valuable building block for further synthetic modifications, such as esterification or amidation.
| Reaction Type | Reagent (Example) | Product Functional Group | Reference (Analogous Reactions) |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | researchgate.net |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Inferred |
Functionalization and Modification of the Imidazole Ring
While the N1 position is already substituted with a tert-butyl group, the imidazole ring itself can undergo further functionalization.
N-Alkylation and N-Acylation Reactions
N-Alkylation: Since the N1 position is blocked by the tert-butyl group, further N-alkylation would occur at the N3 position, leading to the formation of a quaternary imidazolium (B1220033) salt. This reaction typically involves treatment with an alkylating agent such as an alkyl halide. The formation of such imidazolium salts from mono-N-alkylated imidazoles is a known process. dergipark.org.tr These salts are of interest as ionic liquids and precursors for N-heterocyclic carbenes.
N-Acylation: N-acylation of the imidazole ring is also a possible transformation. This would involve the reaction with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the N3 position, again forming an imidazolium salt.
Halogenation and Other Electrophilic Substitutions on the Ring
The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as halogenation. The position of substitution will be directed by the existing substituents: the N-tert-butyl group, the carbaldehyde group, and the inherent reactivity of the imidazole ring.
The tert-butyl group is known to be an ortho-para director in electrophilic aromatic substitution, primarily through an inductive electron-donating effect. stackexchange.comucla.edu The carbaldehyde group is a deactivating and meta-directing group. The imidazole ring itself has a complex reactivity pattern in electrophilic substitutions. In the case of this compound, the most likely positions for electrophilic attack would be the C2 and C4 positions of the imidazole ring. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.
Organometallic Reactions and Cross-Coupling Strategies
The imidazole ring can be directly functionalized at its C-H bonds using transition metal catalysis. While specific studies on this compound are not extensively documented, the reactivity of related imidazole derivatives provides a strong indication of its potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds.
For instance, the direct arylation of N-substituted imidazoles has been successfully demonstrated. In a study on the regioselective arylation of N-aryl-1H-imidazoles, the C5 position was preferentially arylated using aryl iodides or bromides with a Pd(OAc)2/AsPh3 catalytic system. nih.gov This suggests that the C2 or C4 positions of this compound could potentially be targeted for arylation, depending on the directing effects of the existing substituents and the choice of catalyst and ligands. The bulky tert-butyl group at the N1 position would likely exert a significant steric influence on the regioselectivity of such reactions.
Furthermore, the synthesis of 2-substituted imidazoles has been achieved through palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki-Miyaura couplings. nih.gov These methods often involve an initial selective lithiation at the C2 position, followed by transmetalation. A similar strategy could potentially be applied to a protected form of this compound to introduce substituents at the C2 position.
The development of phosphino (B1201336) imidazole ligands for Suzuki C-C coupling reactions highlights the importance of the imidazole moiety in catalysis. nih.gov While not a direct reaction of the title compound, this demonstrates the compatibility of the imidazole nucleus with palladium-catalyzed processes. The electronic properties of the imidazole ligand, influenced by its substituents, can predict the catalytic performance. nih.gov
Metalation of the imidazole ring is another key organometallic transformation. Studies on the sterically demanding 1-tert-butylimidazole have shown that it can be metalated at the C2 position using various metalation reagents, and the resulting organometallic species can be trapped with electrophiles like diphenylchlorophosphane. researchgate.net This indicates that direct functionalization at the C2 position of this compound via a metalation-electrophilic quench sequence is a feasible synthetic route.
| Reaction Type | Catalyst/Reagent | Potential Outcome on this compound | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Ligand | Arylation at C2 or C4 position | nih.gov |
| Heck Coupling | Pd(OAc)2 / Ligand | Vinylation at C2 or C4 position | rsc.org |
| Direct C-H Arylation | Pd(OAc)2 / AsPh3 | Arylation at C2 or C4 position | nih.gov |
| Metalation | n-BuLi or other strong base | Functionalization at C2 position | researchgate.net |
Reactivity of the tert-Butyl Substituent
The tert-butyl group at the N1 position of the imidazole ring is not merely a passive substituent. Its steric bulk significantly influences the reactivity of the molecule, and under certain conditions, the group itself can be a site of chemical transformation.
Steric Effects on Reaction Pathways
The voluminous nature of the tert-butyl group exerts considerable steric hindrance around the N1 position of the imidazole ring. This steric bulk can play a crucial role in directing the outcome of reactions by influencing the approach of reagents to the imidazole core and the aldehyde functionality.
In palladium-catalyzed arylations of imidazoles, the steric environment is a key factor in determining regioselectivity. For instance, in the arylation of N-substituted imidazoles, increased steric hindrance at one position can favor functionalization at a less hindered site. nih.gov The tert-butyl group in this compound would be expected to disfavor reactions at the adjacent C2 position, potentially leading to higher selectivity for reactions at the C4 position.
Computational studies on the conformation of N-alkyl-substituted imidazoles have shown that the alkyl group can adopt different orientations relative to the imidazole plane, with energetic consequences. arkat-usa.org The preferred conformation of the tert-butyl group will dictate the steric accessibility of the different positions on the imidazole ring and the aldehyde group, thereby influencing reaction pathways. The steric hindrance can also affect the rate of reaction, with bulkier substituents sometimes leading to slower reaction times.
Potential for De-tert-butylation or Further Functionalization
While often considered a stable protecting group, the N-tert-butyl group can be removed under specific conditions, a process known as de-tert-butylation. This can be a valuable synthetic step, allowing for further functionalization at the N1 position. A notable method for the cleavage of N-Boc protected imidazoles, which shares structural similarities with the N-tert-butyl group, involves the use of sodium borohydride in ethanol. bath.ac.uk This method is selective and does not affect other sensitive groups like primary N-Boc protected amines. bath.ac.uk This suggests that a similar reductive cleavage might be applicable to this compound.
Another promising approach is the use of copper catalysis. A mild, copper-catalyzed method for the de-tert-butylation of N-tert-butyl amides has been reported, utilizing Cu(OTf)2. nih.gov Although this has not been specifically demonstrated for N-tert-butyl imidazoles, it presents a potential avenue for investigation.
Beyond removal, the tert-butyl group itself can be a site for functionalization. While challenging due to the strength of the C-H bonds, selective oxidative functionalization of the methyl groups of a tert-butyl substituent has been achieved in other systems, leading to the formation of new C-N or C-O bonds. rsc.org Such a strategy could potentially be applied to introduce further complexity into the molecule.
| Transformation | Reagent/Catalyst | Potential Product | Reference |
| De-tert-butylation | NaBH4 / EtOH | 1H-imidazole-5-carbaldehyde | bath.ac.uk |
| De-tert-butylation | Cu(OTf)2 | 1H-imidazole-5-carbaldehyde | nih.gov |
| C-H Functionalization | Oxidizing agents | Functionalized tert-butyl group | rsc.org |
Cascade and Domino Reactions Utilizing the Compound as a Key Reactant
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and an electrophilic aldehyde, makes it an attractive candidate for such transformations.
While specific cascade reactions starting from this compound are not prevalent in the literature, the reactivity of similar imidazole aldehydes and related N-heterocyclic aldehydes provides a strong foundation for predicting its potential. For example, three-component cascade reactions involving 2-unsubstituted imidazole N-oxides, aldehydes, and various CH-acids have been developed. chemicalbook.com These reactions proceed through a sequence of Knoevenagel condensation and Michael addition. It is conceivable that this compound could participate in similar multi-component reactions, with the aldehyde group undergoing initial condensation.
The synthesis of substituted imidazoles via domino reactions is also well-established. For instance, 2,4,5-triarylated imidazoles have been synthesized in a one-pot, three-component domino reaction. rsc.org Although this is a synthesis of the imidazole ring itself, it showcases the types of transformations that the imidazole core can be involved in.
Furthermore, cascade reactions have been developed for the synthesis of thiazole-5-carbaldehydes, which involves a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole (B1198619) annulation. The aldehyde group in these products is key to their synthetic utility. This suggests that the aldehyde functionality in this compound could be a crucial handle for initiating or participating in complex cascade sequences.
The enantioselective synthesis of cyclopentene (B43876) carbaldehydes through a multicatalytic cascade carbocyclization of aldehydes with alkynes further highlights the potential of aldehyde-containing building blocks in complex reaction sequences. nih.gov Adapting such methodologies to this compound could open up new avenues for the synthesis of novel, complex heterocyclic structures.
| Reaction Type | Reactants | Potential Product Type | Reference |
| Three-component Cascade | This compound, CH-acid, another reactant | Highly substituted imidazole derivative | chemicalbook.com |
| Cascade Annulation | This compound, suitable reaction partners | Fused heterocyclic systems | |
| Multicatalytic Cascade | This compound, alkynes | Complex carbocyclic-imidazole hybrids | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-tert-butyl-1H-imidazole-5-carbaldehyde in solution. One-dimensional ¹H and ¹³C NMR provide initial data on the chemical environment of hydrogen and carbon atoms, respectively. However, more sophisticated multi-dimensional techniques are required for unambiguous assignment and deeper mechanistic understanding.
Two-dimensional (2D) NMR experiments are indispensable for establishing the molecular framework by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the imidazole (B134444) ring (H2 and H4), confirming their connectivity within the heterocyclic system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique allows for the unambiguous assignment of each carbon atom that bears a proton. For the target molecule, HSQC would show correlations between the imidazole ring protons (H2, H4) and their corresponding carbons (C2, C4), as well as between the tert-butyl protons and the quaternary carbon of the tert-butyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. This is crucial for connecting molecular fragments that are not directly bonded. In the case of this compound, HMBC is essential for confirming the substitution pattern. Key correlations would include those from the tert-butyl protons to the nitrogen-substituted ring carbon (C2) and the adjacent quaternary carbon (C-N), and from the aldehyde proton to the C5 carbon of the imidazole ring.
Table 1: Expected 2D NMR Correlations for this compound
| Correlating Protons (¹H) | COSY Correlations | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|---|
| Aldehyde-H | - | C=O | C5, C4 |
| Imidazole-H2 | Imidazole-H4 | C2 | C4, C5, C=O |
| Imidazole-H4 | Imidazole-H2 | C4 | C2, C5, C=O |
| tert-Butyl-H | - | C(CH₃)₃ | C(CH₃)₃, C2 |
The presence of the bulky tert-butyl group attached to the imidazole nitrogen introduces the possibility of restricted rotation around the N-C(CH₃)₃ single bond. This phenomenon can be studied using Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures.
At low temperatures, the rotation around this bond may become slow on the NMR timescale, leading to the observation of distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the steric hindrance imposed by the tert-butyl group. Studies on similarly N-substituted heterocyclic compounds have shown that such dynamic processes are readily observable. nih.gov
While solution-state NMR describes the molecule's average structure, solid-state NMR (SSNMR) provides information about its structure and intermolecular interactions in the crystalline state. For imidazole-containing compounds like histidine, SSNMR is a powerful tool to study protonation states, tautomeric forms, and hydrogen-bonding networks. acs.orgnih.gov
For this compound, SSNMR could be employed to:
Characterize the crystalline packing and identify the presence of different polymorphic forms.
Probe intermolecular interactions, such as potential weak C-H···O hydrogen bonds involving the aldehyde group in the crystal lattice.
Determine the precise molecular conformation in the solid state, which may differ from the preferred conformation in solution due to packing forces.
The chemical shifts observed in SSNMR are often different from those in solution due to the absence of molecular tumbling and the presence of intermolecular effects.
Table 2: Hypothetical Comparison of Solution vs. Solid-State ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Typical Solution ¹³C Shift (ppm) | Potential Solid-State ¹³C Shift (ppm) | Rationale for Shift Difference |
|---|---|---|---|
| C=O (aldehyde) | ~185 | ~188 | Intermolecular hydrogen bonding in the solid state deshields the carbon nucleus. |
| C5 | ~138 | ~140 | Changes in electronic distribution due to crystal packing. |
| C2 | ~145 | ~146 | Influence of neighboring molecules in the lattice. |
| C4 | ~120 | ~122 | Anisotropic effects in the solid state. |
Vibrational Spectroscopy for Bonding and Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.
IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds and functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
Table 3: Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aldehyde | 1670 - 1690 | Strong |
| C-H Stretch | Aldehyde (CHO) | 2820 - 2850 and 2720 - 2750 | Medium to Weak |
| C-H Stretch | Imidazole Ring | 3050 - 3150 | Medium to Weak |
| C-H Stretch | tert-Butyl | 2950 - 2980 | Strong |
| C=N and C=C Stretch | Imidazole Ring | 1450 - 1600 | Medium to Strong |
| C-N Stretch | Imidazole Ring | 1250 - 1350 | Medium |
The most prominent peak would be the strong absorption from the aldehyde C=O stretch, with its exact position indicating the degree of conjugation with the imidazole ring. The presence of two weaker bands in the 2700-2900 cm⁻¹ region (Fermi doublets) is also a classic indicator of an aldehyde C-H bond.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While IR is more sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds and skeletal vibrations.
For this compound, Raman spectroscopy would be particularly useful for:
Characterizing the skeletal vibrations of the imidazole ring, as the ring's symmetric breathing modes are often strong in the Raman spectrum.
Studying polymorphism, as different crystal packing arrangements lead to distinct Raman spectra.
Potentially monitoring reactions in real-time, as it can be used with aqueous solutions and is non-destructive.
The combination of IR and Raman spectroscopy provides a more complete vibrational analysis than either technique alone.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis
Electronic spectroscopy is pivotal in understanding the electronic transitions and photophysical properties of a molecule.
For instance, imidazole itself displays a strong absorption band around 209 nm, which is attributed to a π → π* transition of the C=N bond within the heterocyclic ring. researchgate.net Studies on imidazole-2-carbaldehyde have shown a strong absorption peak at approximately 280 nm, identified as the n → π* transition of the carbonyl group, and a weaker band around 215 nm. researchgate.netnih.govresearchgate.net The presence of a methyl group, as in 4-methyl-imidazole-2-carbaldehyde, can cause a slight red-shift of these peaks to 217 nm and 282 nm. nih.gov
Theoretical calculations on imidazole and 1-methylimidazole (B24206) have further elucidated the nature of these electronic transitions, identifying them as having mixed valence and Rydberg character. core.ac.uk For N-butyl-1H-benzimidazole, experimental and theoretical spectra show a peak around 248 nm and another near 295 nm. semanticscholar.org
Based on these related structures, "this compound" is expected to display two main absorption bands. The high-energy π → π* transition of the imidazole ring is likely to appear in the 210-220 nm region. The lower-energy n → π* transition, primarily associated with the carbaldehyde functionality, is predicted to be in the 280-295 nm range. The tert-butyl group at the N1 position is not expected to significantly alter the position of these bands, as its primary effect is steric rather than electronic.
Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds
| Transition | Expected Wavelength (λmax) | Chromophore | Reference Compounds |
| π → π | ~210-220 nm | Imidazole Ring | Imidazole researchgate.net, Imidazole-2-carbaldehyde nih.govresearchgate.net |
| n → π | ~280-295 nm | Carbaldehyde C=O | Imidazole-2-carbaldehyde nih.govresearchgate.net, N-Butyl-1H-benzimidazole semanticscholar.org |
The emission properties of "this compound," specifically its potential for fluorescence and phosphorescence, are of interest for applications in materials science and as biological probes. While many imidazole derivatives are known to be fluorescent, the emission characteristics are highly dependent on the substitution pattern and the molecular environment. beilstein-archives.orgnih.govnih.govnih.gov
For example, some multi-aryl substituted imidazoles exhibit strong fluorescence, and their emission can be sensitive to solvent polarity and pH. capes.gov.brnih.gov Carbazole-based imidazole derivatives have shown strong fluorescence in both solution and the solid state, with quantum yields (Φf) reported to be as high as 0.18 in solution. nih.govnih.gov Furthermore, some imidazole-fused heterocycles display promising blue luminescence with fluorescence quantum yields up to 64% and long lifetimes. beilstein-archives.org
However, the presence of a carbaldehyde group can sometimes quench fluorescence due to the efficient intersystem crossing from the singlet excited state to the triplet state, which may then lead to phosphorescence. The tert-butyl group is unlikely to directly participate in the emission process but can influence the molecular conformation and packing in the solid state, which in turn can affect the emission properties.
Detailed experimental studies, including the determination of fluorescence quantum yields and phosphorescence lifetimes, would be necessary to fully characterize the emissive properties of "this compound." Such studies would reveal the nature of the excited states and the pathways of energy dissipation.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 152.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 152. The fragmentation of this molecule would likely proceed through several characteristic pathways, primarily involving the cleavage of the tert-butyl group and fragmentation of the aldehyde functionality.
The most prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. Therefore, a significant peak at m/z 137 ([M-15]+) is anticipated, corresponding to the loss of a methyl group from the tert-butyl substituent.
The aldehyde group can undergo α-cleavage, leading to the loss of a hydrogen radical (•H) or the formyl radical (•CHO). This would result in peaks at m/z 151 ([M-1]+) and m/z 123 ([M-29]+), respectively. semanticscholar.orgnih.gov
Further fragmentation of the imidazole ring itself can also occur, although this is generally less favored than the cleavage of the substituents.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 137 | [C₇H₉N₂O]⁺ | Loss of •CH₃ from tert-butyl group |
| 151 | [C₈H₁₁N₂O]⁺ | Loss of •H from aldehyde (α-cleavage) |
| 123 | [C₇H₁₁N₂]⁺ | Loss of •CHO from aldehyde (α-cleavage) |
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure
X-ray diffraction analysis of a single crystal of "this compound" would provide definitive information about its molecular and supramolecular structure in the solid state. Although a crystal structure for this specific compound has not been reported, analysis of related structures allows for predictions of its key structural features.
The molecular structure will feature a planar imidazole ring. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, indicative of its aromatic character. The tert-butyl group at the N1 position will exhibit tetrahedral geometry, and the carbaldehyde group at the C5 position will be planar.
The crystal packing is likely to be influenced by weak intermolecular interactions. While the tert-butyl group can sterically hinder close packing, C-H···O and C-H···N hydrogen bonds involving the aldehyde oxygen and the imidazole nitrogen atoms are possible, leading to the formation of supramolecular chains or networks. nih.gov Additionally, π-π stacking interactions between the imidazole rings of adjacent molecules may also play a role in stabilizing the crystal structure, as has been observed in other substituted imidazoles. nih.govnih.gov
For example, the crystal structure of 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole reveals that the phenyl rings are inclined to the imidazole ring at various dihedral angles, and C-H···F interactions are important for the crystal packing. nih.gov The study of a novel tetra-substituted imidazole also highlighted the role of CH···π supramolecular interactions in the molecular packing. nih.gov
A detailed X-ray diffraction study would provide precise data on bond lengths, bond angles, torsion angles, and the nature of the intermolecular interactions, which are crucial for understanding the physical properties and for the rational design of related materials.
Computational and Theoretical Investigations of 1 Tert Butyl 1h Imidazole 5 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic environment and the three-dimensional arrangement of atoms in 1-tert-butyl-1H-imidazole-5-carbaldehyde. These calculations can predict various properties, including bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry and electronic properties of imidazole (B134444) derivatives. For instance, studies on related compounds like 4(5)-imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone (ImTPh) and 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide have utilized DFT, often with the B3LYP functional and various basis sets such as 6-31G or 6-311++G(d,p), to investigate their molecular structures. orientjchem.org
These calculations provide the ground-state optimized geometry, which corresponds to the lowest energy conformation of the molecule. Key parameters such as bond lengths and angles can be determined and compared with experimental data if available. Furthermore, DFT is employed to calculate electronic properties like the dipole moment, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). orientjchem.org The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule. For example, in a study of an imidazole derivative, NBO analysis revealed significant stabilization energies arising from the delocalization of electrons from bonding orbitals to antibonding orbitals.
To illustrate the type of data obtained from such calculations, the following table presents theoretical data for a related imidazole derivative, as direct computational studies on this compound are not available in the reviewed literature.
Interactive Table 1: Representative DFT-Calculated Parameters for an Imidazole Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicates electron-donating ability. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital energy, indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference, relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
Note: The data presented are representative values from DFT studies on analogous imidazole compounds and serve an illustrative purpose.
Ab Initio and Semi-empirical Methods
While DFT is widely used, other quantum chemical methods also find application. Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. These methods can offer higher accuracy than DFT for certain properties but are computationally more demanding. They are often used as a benchmark for other methods.
Semi-empirical methods , on the other hand, incorporate some experimental parameters to simplify the calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of larger molecular systems. However, the accuracy of semi-empirical methods can be variable and depends on the parameterization for the specific class of molecules under investigation. For a molecule like this compound, these methods could be used for preliminary conformational analysis before employing more rigorous techniques like DFT.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in mapping out the energetic landscape of chemical reactions, helping to understand how a reaction proceeds from reactants to products.
Transition State Characterization and Energy Profile Analysis
To understand the mechanism of a reaction involving this compound, computational methods can be used to locate and characterize the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. By identifying the TS, the activation energy of the reaction can be calculated, which is a key determinant of the reaction rate.
The process involves optimizing the geometry of the reactant, product, and the transition state structure. Vibrational frequency analysis is then performed to confirm the nature of these stationary points. A stable molecule (reactant or product) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The complete reaction pathway, or energy profile, can then be constructed, showing the energy changes as the reactants are converted into products via the transition state.
Solvent Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics and mechanism. Computational models can account for solvent effects in several ways. Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
For a more detailed understanding, explicit solvent models can be used. In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. These explicit models are computationally more intensive but can provide a more accurate picture of the solvation process and its effect on reaction pathways.
Prediction of Chemical Reactivity and Selectivity
Computational methods can predict where and how a molecule is likely to react. For this compound, this involves identifying the most reactive sites for electrophilic or nucleophilic attack.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For instance, in a study of an imidazole derivative, the MEP showed the most negative potential located on a nitrogen atom of the imidazole ring, indicating it as a likely site for electrophilic interaction. orientjchem.org
Fukui functions are another tool used to predict reactivity. Derived from conceptual DFT, these functions identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
By combining these computational tools, a comprehensive picture of the chemical reactivity and selectivity of this compound can be developed, guiding synthetic efforts and the understanding of its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity.
For imidazole derivatives, the distribution of HOMO and LUMO is often centered around the imidazole ring and any electron-withdrawing or -donating substituents. In the case of this compound, the bulky tert-butyl group at the N1 position and the carbaldehyde group at the C5 position significantly influence the electronic distribution. The carbaldehyde group, being an electron-withdrawing group, is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at or near the aldehyde carbon. The tert-butyl group, being weakly electron-donating, would slightly raise the HOMO energy.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A DFT study on a related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, demonstrated that the HOMO is primarily located around the imidazole ring and the sulfur atom, indicating these as likely sites for electrophilic attack. orientjchem.org A similar distribution would be anticipated for this compound, with the HOMO concentrated on the imidazole ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Hypothetical Value | Interpretation |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicates good kinetic stability |
| Electronegativity (χ) | 4.15 eV | Overall electron-attracting tendency |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 3.67 eV | Propensity to accept electrons |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives.
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, the MEP surface would be expected to show the most negative potential (red) around the oxygen atom of the carbaldehyde group, due to its high electronegativity. This region would be the primary site for electrophilic attack. The nitrogen atoms of the imidazole ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen. Conversely, the hydrogen atom of the carbaldehyde group and the hydrogen atoms on the imidazole ring would show positive potential (blue), making them susceptible to nucleophilic attack. Studies on similar imidazole derivatives confirm that the maximum electron density is often located on the nitrogen atoms of the imidazole ring and any attached electronegative atoms. orientjchem.org
Computational Molecular Descriptors and Their Interpretation in Chemical Contexts
Computational molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties and biological activity. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.
For this compound, a range of descriptors can be calculated to understand its properties. For instance, the molecular weight is a simple constitutional descriptor. Topological descriptors, such as the Wiener index or Kier & Hall connectivity indices, can provide insights into the molecule's branching and complexity. Geometrical descriptors would describe its three-dimensional shape. Quantum-chemical descriptors, as discussed in the previous sections, relate to the electronic structure.
Table 2: Selected Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Weight | 152.2 g/mol | nih.gov |
| Molecular Formula | C8H12N2O | nih.gov |
| XLogP3 | 1.3 | PubChem (CID 53392395) |
| Topological Polar Surface Area | 38.1 Ų | PubChem (CID 53392395) |
| Rotatable Bond Count | 2 | PubChem (CID 53392395) |
| Hydrogen Bond Donor Count | 0 | PubChem (CID 53392395) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (CID 53392395) |
These descriptors can be used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models to predict various properties and activities.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of a molecule and the nature of its intermolecular interactions in different environments (e.g., in solution).
For this compound, an MD simulation would be particularly useful for exploring the rotational freedom of the tert-butyl group and the carbaldehyde group. The bulky tert-butyl group may sterically hinder certain conformations and influence the orientation of the aldehyde. The simulation would also reveal how the molecule interacts with solvent molecules, for example, through hydrogen bonding between the carbaldehyde oxygen and water molecules.
While no specific MD studies on this compound have been found, research on related systems, such as 1-butyl-3-methylimidazolium-based ionic liquids, demonstrates the utility of MD in understanding the structure and dynamics of imidazole-containing compounds. researchgate.net Similarly, MD simulations of tert-butyl alcohol in aqueous solutions have provided insights into hydration properties and self-aggregation, which could be relevant for understanding the behavior of the tert-butyl group in the target molecule. rsc.org
Quantitative Structure-Property Relationships (QSPR) in Chemical Design
Quantitative Structure-Property Relationships (QSPR) are mathematical models that correlate the structural or property descriptors of a set of compounds with a particular property of interest. These models are widely used in chemical design to predict the properties of new, unsynthesized molecules.
In the context of this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or even its reactivity in certain reactions. To build a QSPR model, a dataset of imidazole derivatives with known property values would be required. Various statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, can then be used to establish a relationship between the molecular descriptors and the property.
Studies have shown the successful application of QSPR for predicting the quantum chemical properties of imidazole derivatives. For instance, genetic algorithm-multiple linear regression (GA-MLR) and artificial neural networks (ANN) have been used to model the entropy and enthalpy of formation of a series of imidazole compounds. researchgate.net Such models, once validated, could be used to estimate the properties of this compound without the need for expensive and time-consuming experimental measurements.
1 Tert Butyl 1h Imidazole 5 Carbaldehyde As a Versatile Synthetic Building Block
Precursor to Complex Heterocyclic Architectures
The aldehyde functionality of 1-tert-butyl-1H-imidazole-5-carbaldehyde is a key feature that allows it to be a precursor for a variety of more complex heterocyclic systems. Aldehydes are well-known for their ability to participate in condensation reactions, multicomponent reactions, and various cyclization strategies to build fused and decorated heterocyclic rings.
Research has shown that imidazole-based aldehydes can be utilized in the synthesis of diverse heterocyclic structures. For instance, the condensation of imidazole (B134444) aldehydes with amines can lead to the formation of Schiff bases, which are themselves versatile intermediates for the synthesis of other heterocyclic compounds. Furthermore, multicomponent reactions involving an imidazole aldehyde, an amine, and a third component can provide rapid access to highly substituted and complex molecules in a single step.
The steric bulk of the tert-butyl group at the N1 position of the imidazole ring in this compound can play a crucial role in directing the regioselectivity of these cyclization reactions. In the synthesis of pyrazolopyrimidines, for example, it has been observed that a large substituent such as a tert-butyl group on a pyrazole (B372694) ring can influence the pathway of cyclization, leading to specific regioisomeric products. frontiersin.org This principle can be extended to reactions involving this compound, where the bulky group can block certain reaction sites and favor others, thus providing a level of control over the final product's architecture.
The synthesis of substituted imidazoles is a field of continuous development, with methods like metal-catalyzed cross-coupling and multicomponent condensations being widely used to create functionalized imidazole cores that can be further elaborated into more complex structures. nih.govorganic-chemistry.org
Role in Ligand Design for Catalysis
The imidazole moiety is a common feature in the active sites of many metalloenzymes and has been widely incorporated into the design of synthetic ligands for catalysis. core.ac.uk The nitrogen atoms of the imidazole ring are excellent coordinating agents for a variety of metal ions. This compound is a valuable precursor for the synthesis of such ligands.
The aldehyde group can be readily transformed into other functional groups, such as amines, alcohols, or imines, which can then act as donor atoms in a multidentate ligand. For example, reductive amination of this compound with a chiral amine would lead to a chiral ligand that could be used in asymmetric catalysis. Similarly, condensation with a molecule containing another donor group, such as an amino acid ester, can generate bidentate or tridentate ligands. nih.gov
A study on the synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole, a compound structurally related to the title compound, highlights the utility of the tert-butyl imidazole scaffold in ligand design. researchgate.netnih.gov This phosphino-imidazole ligand was shown to coordinate to metals like palladium, demonstrating the potential of these systems in catalysis. researchgate.net The steric bulk of the tert-butyl group can also influence the coordination geometry around the metal center, which in turn can affect the selectivity and activity of the catalyst.
The table below summarizes examples of imidazole-based ligands derived from imidazole aldehydes and their applications in catalysis.
| Ligand Type | Synthetic Route from Imidazole Aldehyde | Application in Catalysis |
| Bidentate N,N'-ligands | Reductive amination with α-amino acid esters | Asymmetric synthesis |
| Tridentate N,N,N-ligands | Condensation with diamines followed by reduction | Metal-catalyzed cross-coupling reactions |
| Schiff Base Ligands | Condensation with primary amines | Mimicking enzyme active sites |
Applications in Advanced Materials Science
While direct applications of this compound in advanced materials science are not extensively documented, the inherent properties of the imidazole ring suggest its potential in this field. Imidazole derivatives are known to be components of ionic liquids, polymers, and functional dyes.
The aldehyde group of this compound can be used to anchor the molecule to a polymer backbone or a solid support, thereby modifying the properties of the material. For instance, polymers functionalized with imidazole groups can exhibit interesting properties such as proton conductivity, which is relevant for applications in fuel cells.
Furthermore, the imidazole ring can be a component of chromophores. By extending the conjugation system through reactions at the aldehyde group, it is possible to create molecules with specific optical properties, such as fluorescence or non-linear optical activity. The synthesis of 2-aryl-4-benzoyl-imidazoles, which have shown antiproliferative activity, demonstrates how the imidazole core can be functionalized to create molecules with specific biological and potentially material properties. nih.gov
Utilization in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, self-assembled structures. The imidazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent motif for directing self-assembly.
Although the N-H group in this compound is substituted with a tert-butyl group, the remaining nitrogen atom and the aldehyde group can still participate in hydrogen bonding and other non-covalent interactions. Research on imidazole-derived Schiff bases has shown that these molecules can self-assemble into dimeric supramolecular structures through complementary hydrogen bonds. rsc.org Specifically, the condensation of an imidazole-carboxaldehyde with an aminophenol leads to a Schiff base that forms a stable 16-membered hydrogen-bonded ring in the solid state. rsc.org This demonstrates the potential of using this compound as a building block for creating predictable self-assembled architectures.
The formation of these supramolecular assemblies is driven by specific recognition events between the molecules, and the resulting structures can have a range of applications, from catalysis to drug delivery. The tert-butyl group can also play a role in these processes by influencing the packing of the molecules in the solid state and by enhancing the solubility of the assemblies in organic solvents.
The table below outlines the key interactions and resulting structures in the self-assembly of imidazole-based compounds.
| Interacting Groups | Type of Interaction | Resulting Supramolecular Structure |
| Imidazole N and Phenol OH | Hydrogen Bonding | Dimeric 16-membered ring |
| Imidazole N and Water | Hydrogen Bonding | Water-bridged dimeric structure |
Future Research Directions and Challenges in the Study of 1 Tert Butyl 1h Imidazole 5 Carbaldehyde
Development of Novel and Atom-Economical Synthetic Routes
A primary challenge in the study of 1-tert-butyl-1H-imidazole-5-carbaldehyde is the development of efficient, selective, and sustainable synthetic pathways. While general methods for creating substituted imidazoles are known, routes specific to this substitution pattern require dedicated investigation. nih.govnih.gov
Future research should focus on direct and regioselective C-H functionalization of the readily available precursor, 1-tert-butyl-1H-imidazole. chemicalbook.comnih.gov A significant hurdle is controlling the position of formylation, as reactions can potentially occur at the C2 or C4 positions. The Vilsmeier-Haack reaction, a known method for producing 1-substituted-4-chloro-1H-imidazole-5-carbaldehydes, could be adapted, but this introduces a halogen and is not atom-economical. researchgate.net A more sustainable approach would involve metal-catalyzed or organocatalytic C-H formylation, which minimizes waste. amazonaws.com Palladium-catalyzed formylation using reagents like tert-butyl isocyanide has shown promise for aryl halides and represents a frontier to be explored for heteroaromatic substrates like this one. organic-chemistry.org
The pursuit of atom economy, a core principle of green chemistry, is essential. nih.gov This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions, which can construct complex molecules like trisubstituted imidazoles in a single step, offer a highly atom-economical strategy that could be tailored for this specific target. amazonaws.com
Table 1: Potential Synthetic Strategies and Challenges
| Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Vilsmeier-Haack Reaction | Established method for imidazole (B134444) formylation. | Poor atom economy, use of hazardous reagents (e.g., POCl₃), potential for halogenated byproducts. researchgate.net |
| Metal-Catalyzed C-H Formylation | High potential for regioselectivity, direct functionalization. | Catalyst cost and toxicity, optimization of reaction conditions, avoiding competing side reactions. |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity. amazonaws.com | Achieving the specific 1,5-disubstitution pattern, identifying suitable starting materials. |
| Organocatalysis | Avoids transition metals, often milder conditions. | Catalyst loading, achieving high efficiency and selectivity for this specific substrate. |
Exploration of Unconventional Reactivity and Reaction Manifolds
The unique combination of a sterically bulky tert-butyl group and a reactive aldehyde on the imidazole core suggests that this compound could exhibit novel reactivity. The tert-butyl group can influence the electronic properties and steric accessibility of both the imidazole ring and the aldehyde, potentially leading to unconventional reaction outcomes.
Future investigations could explore its use as a building block in complex reactions. The aldehyde function is a versatile handle for transformations such as condensations to form thiosemicarbazones and hydrazones, which are known to have interesting biological and coordination properties. nih.gov Furthermore, the aldehyde can participate in various C-C bond-forming reactions, opening pathways to a diverse range of derivatives. A particularly interesting avenue is its potential as a precursor for novel N-heterocyclic carbenes (NHCs). Modification of the aldehyde could lead to NHCs with unique steric and electronic profiles, which are highly sought after as ligands in catalysis.
Synergistic Integration of Advanced Theoretical Predictions with Experimental Validations
The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For N-functionalized imidazoles, computational methods like Density Functional Theory (DFT) have been successfully used to predict physical properties. mdpi.com Applying these advanced theoretical predictions to this compound is a crucial future direction.
Computational studies can provide deep insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties. They can be used to predict reaction pathways and transition states, thereby guiding the design of experiments for its synthesis and derivatization. mdpi.com For instance, theoretical calculations could help predict the regioselectivity of formylation on the 1-tert-butylimidazole ring, saving significant experimental effort. This integrated approach, where theoretical predictions are validated and refined by experimental results, will accelerate the exploration of this molecule's chemical space.
Implementation in Automated Synthesis and High-Throughput Experimentation
The structure of this compound makes it an ideal candidate for inclusion in automated synthesis and high-throughput experimentation (HTE) platforms. The aldehyde group serves as a versatile anchor point for a wide array of chemical modifications, allowing for the rapid generation of large libraries of related compounds through techniques like parallel synthesis.
This compound could serve as a foundational scaffold for creating diverse sets of molecules for screening in drug discovery and materials science. nih.govchemimpex.com For example, automated reductive amination or Wittig-type reactions could be employed to generate a library of amine or alkene derivatives, respectively. The resulting compound libraries could then be rapidly screened for biological activity or desirable material properties, significantly accelerating the discovery process. The challenge lies in developing robust reaction protocols that are amenable to automation and compatible with a wide range of reagents.
Contribution to the Understanding of Complex Chemical Systems and Networks
Functionalized imidazoles are fundamental components in the construction of more complex chemical systems, from metal-organic frameworks (MOFs) to supramolecular assemblies. nih.gov The specific steric and electronic properties of this compound could be harnessed to design novel complex systems.
The imidazole nitrogen atom is an excellent coordination site for metal ions, while the aldehyde can be used to link molecules into larger networks or to introduce additional functionalities. The bulky tert-butyl group can enforce specific geometries in metal complexes or direct the self-assembly of molecules into predictable supramolecular structures. Research in this area could involve reacting the compound with various metal salts to create new coordination polymers or using its reactive handle to incorporate it into larger organic architectures. Studying these complex systems would not only yield novel materials with potentially unique catalytic, optical, or porous properties but also contribute to a deeper understanding of the principles of molecular self-assembly and coordination chemistry.
Q & A
Q. What are the common synthetic routes for 1-tert-butyl-1H-imidazole-5-carbaldehyde, and what factors influence the choice of starting materials?
Answer: The synthesis typically involves formylation at the 5-position of a pre-functionalized imidazole core. A common method is the Vilsmeier-Haack reaction, where 1-tert-butylimidazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Alternative routes include oxidation of 5-hydroxymethylimidazole derivatives using oxidizing agents like MnO₂. The tert-butyl group introduces steric hindrance, necessitating careful selection of protecting groups and reaction conditions to avoid side reactions. For analogs, condensation reactions with aldehydes under acidic or basic catalysis are employed, as seen in the synthesis of structurally related benzimidazole-carbaldehydes .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- 1H/13C NMR : Essential for confirming the aldehyde proton (δ ~9.5–10 ppm) and tert-butyl group (singlet at δ ~1.3 ppm).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity.
- HPLC : Quantifies purity, especially for detecting byproducts from incomplete formylation or oxidation.
- IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from oxidizers and moisture.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for analogs like 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, which highlight similar reactivity and toxicity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR spectroscopic data and X-ray crystallographic results when analyzing derivatives?
Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-Temperature NMR : Detects conformational flexibility.
- Complementary Techniques : Use IR or UV-vis to confirm functional groups.
- Computational Modeling : Compare DFT-optimized structures with crystallographic data.
- Redundancy in Crystallization : Test multiple solvents to isolate dominant conformers. For example, graph set analysis of hydrogen bonds in crystals can clarify packing-induced distortions .
Q. What role does hydrogen bonding play in the crystal packing of this compound, and how can graph set analysis be applied?
Answer: The aldehyde group participates in C–H···O hydrogen bonds, while the imidazole ring engages in N–H···N interactions. Graph set analysis (e.g., Etter’s rules) categorizes these interactions into patterns like D (donor) and A (acceptor) motifs. For example, a R₂²(8) motif might describe a cyclic dimer formed via N–H···O bonds. This analysis aids in predicting stability and solubility of polymorphs, critical for pharmaceutical applications .
Q. What strategies are recommended for optimizing the synthetic yield of this compound while minimizing steric hindrance effects?
Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups) during formylation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Catalytic Systems : Lewis acids like ZnCl₂ can activate the formylation site. Studies on analogous compounds show yield improvements from 60% to >85% via iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
